Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran ring and subsequent esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinmethylin: Another benzofuran derivative with similar structural features.
Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific functional groups and the combination of its benzofuran core with an ester moiety. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Structural Overview
This compound is characterized by a benzofuran core, which is a fused bicyclic structure that contributes to its biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable candidate for various applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that benzofuran derivatives, including this compound, possess significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents .
- Minimum Inhibitory Concentrations (MIC) for some related compounds have been reported as low as 0.0048 mg/mL against E. coli and C. albicans, suggesting potent antibacterial and antifungal activities .
-
Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings indicate that it may exhibit selective cytotoxicity towards certain types of cancer cells, particularly lung adenocarcinoma cells (A549) and pancreatic cancer cells (PANC-1) .
- A structure-activity relationship (SAR) study highlighted that modifications in the benzofuran structure could enhance anticancer activity, indicating a promising avenue for further research .
- Mechanisms of Action :
Case Studies
Several case studies have documented the biological activity of benzofuran derivatives:
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)24-21(22)20-15(4)25-19-10-9-17(11-18(19)20)23-12-16-8-6-5-7-14(16)3/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGABXUXBTOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.